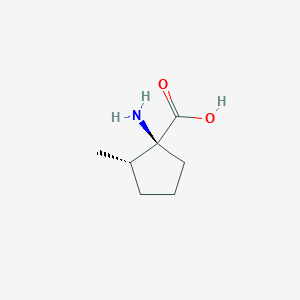(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid
CAS No.: 309757-04-8
Cat. No.: VC17888661
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 309757-04-8 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (1S,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
| Standard InChI Key | HGFKBSQTLAGTNI-FSPLSTOPSA-N |
| Isomeric SMILES | C[C@H]1CCC[C@]1(C(=O)O)N |
| Canonical SMILES | CC1CCCC1(C(=O)O)N |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . Its IUPAC name, (1S,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid, reflects the absolute configuration of stereocenters at positions 1 and 2 on the cyclopentane ring. The compound’s bicyclic structure is stabilized by intramolecular hydrogen bonding between the amino (-NH₂) and carboxyl (-COOH) groups, which influences its solubility and reactivity .
Key Structural Features:
-
Cyclopentane backbone: Enhances rigidity compared to linear amino acids, enabling precise spatial orientation in molecular interactions.
-
Methyl group at C2: Introduces steric hindrance, affecting reaction kinetics and substrate selectivity in enzymatic processes .
-
Chirality: The (1S,2S) configuration is critical for binding to biological targets, as demonstrated in studies of analogous antifungal agents .
Synthesis and Industrial Production
Industrial Methods
Industrial production employs continuous flow reactors and heterogeneous catalysts to enhance yield (typically >80%) and purity (>98%). For example, fixed-bed reactors with immobilized lipases have been used to resolve racemic mixtures, achieving enantiomeric excess (ee) values exceeding 99% .
Biological Activities and Applications
Antifungal Activity
Derivatives of (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid, such as cispentacin, inhibit fungal isoleucyl-tRNA synthetase, disrupting protein synthesis in Candida species . Comparative studies show that the methyl group at C2 enhances membrane permeability, increasing potency against C. albicans (MIC₉₀ = 8 µg/mL) compared to non-methylated analogs .
Peptidomimetic Design
The compound’s constrained geometry mimics natural peptide turn motifs, enabling its use in β-peptide therapeutics resistant to proteolytic degradation. For instance, β²/³-hybrid peptides incorporating this amino acid show enhanced stability in serum (t₁/₂ > 24 hours) .
Comparative Analysis with Related Compounds
Table 2: Comparison of Cyclic Amino Acid Derivatives
| Compound | Molecular Formula | Key Feature | Bioactivity |
|---|---|---|---|
| (1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid | C₇H₁₃NO₂ | Methyl group at C2 | Antifungal, peptidomimetics |
| (1S,2S)-2-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | No methyl group | Antifungal (weaker activity) |
| Cis-2-amino-2-methylcyclopentanecarboxylic acid hydrochloride | C₇H₁₄ClNO₂ | Hydrochloride salt, enhanced solubility | Drug intermediate |
The methyl group in (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid improves lipid solubility and target affinity compared to its non-methylated counterpart . Conversely, the hydrochloride salt variant offers superior aqueous solubility for intravenous formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume